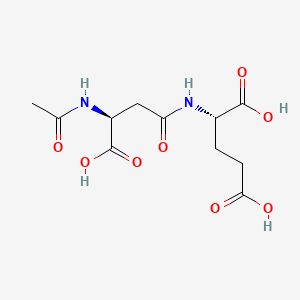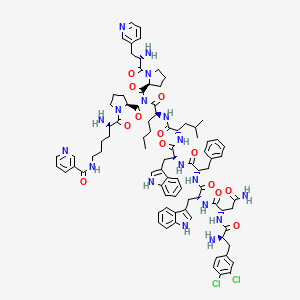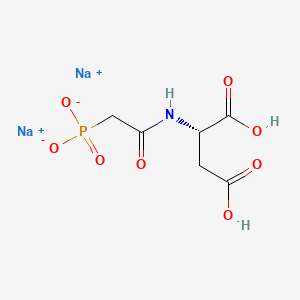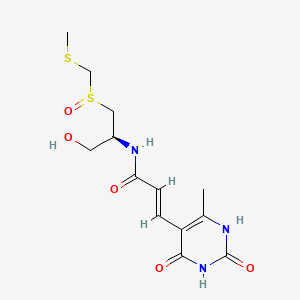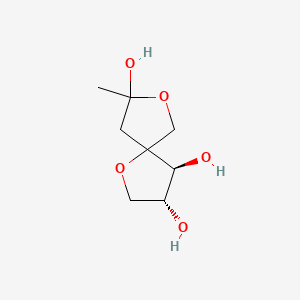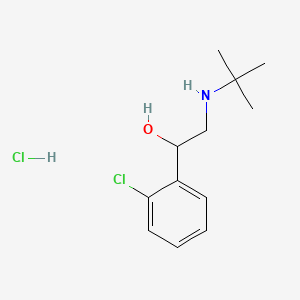
盐酸图洛布特罗
描述
Tulobuterol hydrochloride is a long-acting beta2-adrenergic receptor agonist . It’s used as a bronchodilator in the management of asthma and Chronic Obstructive Pulmonary Disease (COPD) . It’s marketed in Japan as a transdermal patch under the name Hokunalin tape .
Synthesis Analysis
Tulobuterol hydrochloride can be synthesized from the cost-effective, commercially available 2-chloroacetophenone through key steps including the reactions of bromination, NaBH4 reduction, and amination . The process-related impurities were also investigated .Molecular Structure Analysis
The molecular formula of Tulobuterol hydrochloride is C12H19Cl2NO . Its average mass is 264.191 Da and its monoisotopic mass is 263.084381 Da .Chemical Reactions Analysis
The synthesis of Tulobuterol hydrochloride involves key steps including the reactions of bromination, NaBH4 reduction, and amination . The process-related impurities were also investigated .Physical And Chemical Properties Analysis
The physicochemical properties of Tulobuterol hydrochloride syrups in a solid state were compared . Differences in preparations were presumably caused by variations in manufacturing specifications, such as types of additives and their content and coating methods used .科学研究应用
Treatment of Asthma
Tulobuterol hydrochloride is a selective β2-adrenoceptor agonist and has been widely utilized as a therapeutic agent for the treatment of asthma . It helps in the dilation of bronchial smooth muscle, which can alleviate symptoms such as coughing, wheezing, and dyspnea .
Treatment of Chronic Obstructive Pulmonary Disease (COPD)
Tulobuterol hydrochloride is used in the treatment of chronic obstructive pulmonary disease (COPD). COPD is a type of obstructive lung disease characterized by long-term breathing problems and poor airflow .
Treatment of Emphysema
Emphysema is a lung condition that causes shortness of breath. Tulobuterol hydrochloride is used to treat this condition by relaxing and opening air passages in the lungs .
Treatment of Bronchitis
Bronchitis is an inflammation of the lining of your bronchial tubes, which carry air to and from your lungs. Tulobuterol hydrochloride is used to treat bronchitis by reducing inflammation and widening the bronchial tubes, making it easier to breathe .
Transdermal Delivery System
Tulobuterol hydrochloride can be administered as a topical patch. This transdermal delivery system allows the drug to be absorbed through the skin, providing a more consistent serum drug level and reducing side effects .
Development of New Synthesis Processes
Research is being conducted to develop new synthesis processes for Tulobuterol hydrochloride. The aim is to create cost-effective, commercially viable methods for producing this compound .
作用机制
Target of Action
Tulobuterol hydrochloride primarily targets the beta-2 adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial muscle tone. When activated, it leads to the relaxation of bronchial smooth muscle, thereby opening up the airways and improving airflow .
Mode of Action
As a long-acting beta2-adrenergic receptor agonist , tulobuterol hydrochloride binds to the beta-2 adrenergic receptors on the bronchial smooth muscle cells. This interaction triggers a cascade of biochemical events, leading to the activation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in cAMP levels results in the relaxation of bronchial smooth muscle .
Biochemical Pathways
The primary biochemical pathway affected by tulobuterol hydrochloride is the cAMP pathway . The increase in cAMP levels, as a result of tulobuterol hydrochloride’s action, activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in cell function. In the case of bronchial smooth muscle cells, this results in muscle relaxation and bronchodilation .
Pharmacokinetics
Tulobuterol hydrochloride exhibits favorable pharmacokinetic properties. It is rapidly absorbed after inhalation, with a peak serum concentration (Tmax) of 0.8-1.5 hours . The maximum serum concentration (Cmax) and the area under the curve (AUC), which represent the overall exposure to the drug, increase linearly with dose . When administered transdermally, tulobuterol hydrochloride is well absorbed, with an absorption lag-time of about 4 hours and a Tmax of about 9-12 hours . The mean percentage of drug absorbed during the application of a patch for 24 hours is 82-90% after a single dose and 82-85% during repeated dosing .
Result of Action
The molecular and cellular effects of tulobuterol hydrochloride’s action primarily involve the relaxation of bronchial smooth muscle, leading to bronchodilation . This results in improved airflow, making it easier for individuals with conditions like asthma and chronic obstructive pulmonary disease (COPD) to breathe .
安全和危害
Tulobuterol hydrochloride is harmful if swallowed . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
未来方向
The synthesis of Tulobuterol hydrochloride has achieved many important progresses over the past decades and has gradually become one of the research hotspots in organic chemistry . A novel synthesis route to synthesize Tulobuterol hydrochloride was explored, which is green, facile, and cost-effective; thus, it is suitable for the industrial-scale production .
属性
IUPAC Name |
2-(tert-butylamino)-1-(2-chlorophenyl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO.ClH/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13;/h4-7,11,14-15H,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLNRVYIRDVHLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=CC=C1Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41570-61-0 (Parent) | |
| Record name | Tulobuterol hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056776013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045805 | |
| Record name | Tulobuterol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tulobuterol hydrochloride | |
CAS RN |
56776-01-3, 41570-61-0 | |
| Record name | Tulobuterol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56776-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tulobuterol hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056776013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tulobuterol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758643 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tulobuterol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tulobuterol Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TULOBUTEROL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNC12181T0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B1681960.png)
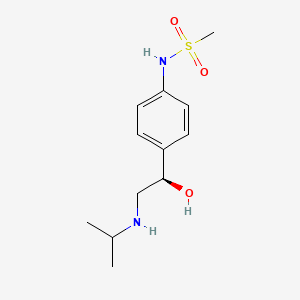
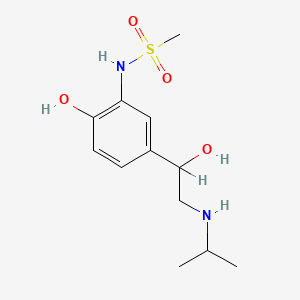



![5-[2,3-Dichloro-4-(5-{1-[2-(2-guanidino-4-methyl-pentanoylamino)-acetyl]-piperidin-4-YL}-1-methyl-1H-pyrazol-3-YL)-phenoxymethyl]-furan-2-carboxylic acid](/img/structure/B1681971.png)
